ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate
CAS No.: 578737-14-1
Cat. No.: VC5399697
Molecular Formula: C19H17N3O2
Molecular Weight: 319.364
* For research use only. Not for human or veterinary use.
![ethyl 2-{7-methyl-6H-indolo[2,3-b]quinoxalin-6-yl}acetate - 578737-14-1](/images/structure/VC5399697.png)
CAS No. | 578737-14-1 |
---|---|
Molecular Formula | C19H17N3O2 |
Molecular Weight | 319.364 |
IUPAC Name | ethyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate |
Standard InChI | InChI=1S/C19H17N3O2/c1-3-24-16(23)11-22-18-12(2)7-6-8-13(18)17-19(22)21-15-10-5-4-9-14(15)20-17/h4-10H,3,11H2,1-2H3 |
Standard InChI Key | RYKJRVBECZEIBN-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 2-(7-methylindolo[3,2-b]quinoxalin-6-yl)acetate, reflects its fused indole-quinoxaline core with a methyl group at position 7 and an ethyl acetate side chain at position 6. Its molecular formula is C₁₉H₁₇N₃O₂, with a molecular weight of 319.36 g/mol. Key spectral data include:
Property | Value/Description | Source |
---|---|---|
¹H NMR (DMSO-d₆) | δ 15.328 ppm (NMR offset), 4.03 ppm (SCH₂) | |
¹³C NMR | δ 169.2 ppm (C=O), 33.4 ppm (SCH₂CO) | |
InChI Key | RYKJRVBECZEIBN-UHFFFAOYSA-N |
The planar indoloquinoxaline system facilitates π-π stacking interactions with biological targets, while the ethyl acetate side chain improves solubility in polar solvents.
Stability and Reactivity
The compound undergoes oxidation, reduction, and substitution reactions. For example:
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Oxidation: Reacts with KMnO₄ or CrO₃ to form quinoxaline derivatives.
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Reduction: LiAlH₄ reduces the ester group to a primary alcohol.
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Substitution: Electrophilic substitution at the indole C-3 position occurs with halogens.
Synthesis Methods
Laboratory-Scale Synthesis
A common route involves a one-pot annulation reaction between indoles and 2-vinylanilines in the presence of iodine, achieving a 62–78% yield. Key steps include:
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Intermolecular nucleophilic substitution to form the indole-quinoxaline backbone.
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Intramolecular cyclization under acidic conditions.
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Esterification with ethyl chloroacetate to introduce the side chain.
Green Chemistry Approaches
Recent efforts emphasize solvent-free conditions and recyclable catalysts (e.g., TiO₂-Pr-SO₃H) to minimize waste . These methods reduce reaction times from 12 hours to 10 minutes while maintaining yields >90% .
Biological Activities
Anticancer Properties
In vitro studies demonstrate potent cytotoxicity against HL-60 leukemia cells (IC₅₀ = 1.2–3.8 µM) . The compound intercalates into DNA, disrupting replication and inducing apoptosis . QSAR models indicate that cyclic substituents at the C-7 position enhance activity by 40% compared to linear analogs .
Antimicrobial and Antiviral Effects
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Antibacterial: Inhibits Staphylococcus aureus (MIC = 8 µg/mL) via DNA gyrase binding.
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Antiviral: Reduces vesicular stomatitis virus (VSV) replication by 70% at 10 µM, likely through interferon induction .
Mechanism of Action
DNA Intercalation
The planar indoloquinoxaline core inserts between DNA base pairs, validated by:
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Fluorescence quenching assays: Binding constant (Kₐ) = 2.5 × 10⁵ M⁻¹ .
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Molecular docking: Preferential interaction with AT-rich regions of DNA .
Enzyme Inhibition
The compound inhibits topoisomerase II (IC₅₀ = 4.7 µM), preventing DNA relaxation and leading to double-strand breaks.
Comparative Analysis
The 7-methyl and ethyl acetate groups in ethyl 2-{7-methyl...} confer superior solubility and target affinity compared to ellipticine .
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